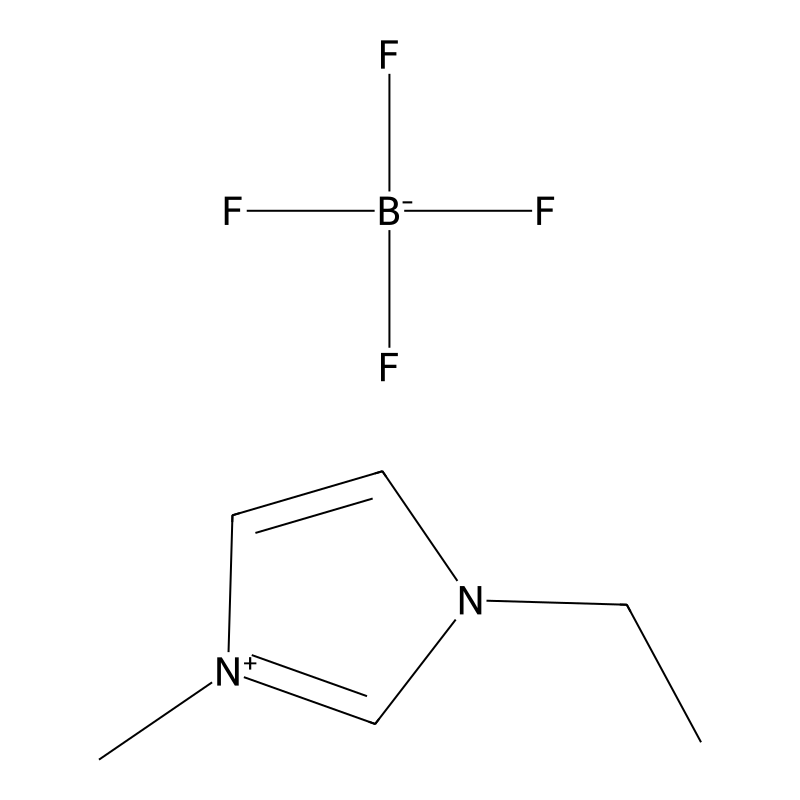

1-Ethyl-3-methylimidazolium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIM BF4) is a benchmark room-temperature ionic liquid (RTIL) characterized by its low dynamic viscosity, high ionic conductivity, and broad electrochemical stability window [1]. Commercially, it serves as a primary non-volatile, non-flammable electrolyte and solvent in energy storage, electrodeposition, and green synthesis workflows. Compared to conventional organic solvents, EMIM BF4 offers higher thermal stability and zero vapor pressure, while its short ethyl chain provides distinct rheological advantages over longer-chain imidazolium analogs [2]. For procurement teams, EMIM BF4 represents the standard balance of high electrochemical performance and scalable cost, making it the default starting point for advanced electrolyte formulations.

Substituting EMIM BF4 with closely related ionic liquids or conventional organic electrolytes introduces severe performance and processing trade-offs. Replacing it with longer-chain analogs, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BMIM BF4), drastically increases viscosity from approximately 37.7 cP to 233 cP, which severely impedes ionic mobility and increases internal resistance in electrochemical devices[1]. Conversely, substituting EMIM BF4 with conventional organic electrolytes (e.g., TEABF4 in acetonitrile) narrows the electrochemical window from ~4.0 V to ~2.7 V and reintroduces flammability and volatility risks [1]. Furthermore, while upgrading to TFSI-based ionic liquids (e.g., EMIM TFSI) offers a slight reduction in viscosity, it incurs a substantial cost premium—often 10% to 30% higher per kilogram—resulting in unnecessary procurement expenditure for applications that do not strictly require the fluorinated imide anion [2].

Viscosity Reduction for High-Power Electrochemical Kinetics

In comparative rheological assessments of imidazolium-based ionic liquids, EMIM BF4 demonstrates a dynamic viscosity of approximately 37.7 cP at room temperature, compared to 233 cP for its butyl-chain analog, BMIM BF4 [1]. This >80% reduction in viscosity significantly enhances mass transport and ionic mobility. For procurement, substituting EMIM BF4 with longer-chain analogs to save costs often leads to unacceptable increases in internal resistance (ESR), degrading the power output capability of the final electrochemical device [1].

| Evidence Dimension | Dynamic Viscosity at 25°C |

| Target Compound Data | 37.7 cP |

| Comparator Or Baseline | 233 cP (BMIM BF4) |

| Quantified Difference | 83.8% lower viscosity |

| Conditions | Neat ionic liquid at ambient temperature |

Minimizing electrolyte viscosity is critical for reducing internal resistance and maximizing power density in commercial supercapacitors.

Electrochemical Window Expansion vs. Organic Benchmarks

When evaluated for electrical double-layer capacitors (EDLCs), EMIM BF4 provides an electrochemical stability window of approximately 4.0 V, significantly outperforming conventional organic electrolytes (e.g., TEABF4 in propylene carbonate or acetonitrile), which are typically limited to 2.5–2.7 V [1]. Because energy density scales with the square of the operating voltage, this expanded window allows for substantially higher energy storage capacity while eliminating the flammability and volatility risks associated with organic solvents[1].

| Evidence Dimension | Electrochemical Stability Window (ESW) |

| Target Compound Data | ~4.0 V |

| Comparator Or Baseline | ~2.5–2.7 V (Conventional organic electrolytes) |

| Quantified Difference | ~1.3–1.5 V wider operating window |

| Conditions | Linear sweep voltammetry / Cyclic voltammetry at room temperature |

Enables the design of high-voltage, high-energy-density energy storage devices without the safety hazards of volatile organic solvents.

Steric Optimization for Solid Polymer Electrolytes

In the formulation of PEO-based solid polymer electrolytes, the choice of the ionic liquid cation directly impacts lithium-ion mobility. EMIM BF4, with its short ethyl chain, provides lower steric hindrance compared to BMIM+ or larger cations, resulting in high ionic conductivity (up to 1.83 × 10^-3 S/cm at room temperature when doped with Li+) [1]. Utilizing larger cations to modify the polymer matrix often decreases conductivity due to excessive steric blocking of Li+ transport pathways [1].

| Evidence Dimension | Ionic Conductivity in PEO Matrix |

| Target Compound Data | 1.83 × 10^-3 S/cm (EMIM BF4/Li+ optimized) |

| Comparator Or Baseline | Lower conductivity in BMIM+ or larger analogs |

| Quantified Difference | Higher Li+ mobility due to reduced steric hindrance |

| Conditions | PEO-based solid polymer electrolyte membrane at room temperature |

Essential for solid-state battery manufacturers requiring maximum room-temperature ionic conductivity without compromising membrane flexibility.

Cost-to-Performance Viability vs. TFSI Salts

While EMIM TFSI offers marginally lower viscosity (~28 cP) than EMIM BF4 (~37.7 cP), the TFSI anion carries a significant cost premium—often pricing at 750 €/kg compared to 680 €/kg for electronic-grade EMIM BF4 at commercial scale [1]. For industrial applications where an electrochemical window of 4.0 V is sufficient, EMIM BF4 delivers the necessary high conductivity and thermal stability without the prohibitive procurement costs associated with fluorinated imide ionic liquids, making it a highly scalable benchmark [1].

| Evidence Dimension | Commercial Viability (Cost vs. Viscosity) |

| Target Compound Data | 680 €/kg (Electronic grade, ~37.7 cP) |

| Comparator Or Baseline | 750 €/kg (EMIM TFSI, ~28 cP) |

| Quantified Difference | ~9.3% lower bulk cost with comparable electrochemical baseline |

| Conditions | Industrial scale procurement of electronic-grade ionic liquids |

Provides a balanced performance-to-cost ratio, preventing over-specification in large-volume electrolyte and solvent applications.

High-Power Electrical Double-Layer Capacitors (EDLCs)

Due to its low dynamic viscosity (37.7 cP) and wide electrochemical window (~4.0 V), EMIM BF4 is a highly specified neat electrolyte for high-power supercapacitors. It allows manufacturers to increase the operating voltage and energy density beyond the 2.7 V limit of conventional organic electrolytes while maintaining low internal resistance [1].

Solid Polymer Electrolytes for Lithium-Ion Batteries

EMIM BF4 is utilized as an active plasticizer and ion-transport promoter in PEO-based solid-state battery membranes. Its low steric hindrance ensures high Li+ mobility (up to 1.83 × 10^-3 S/cm), making it a critical component for flexible, non-flammable energy storage systems [2].

Industrial-Scale Solvent-Free Electrodeposition

For metal plating and electrodeposition processes that are sensitive to hydrogen evolution, EMIM BF4 provides a wide electrochemical window and high thermal stability. Its favorable cost-to-performance ratio compared to TFSI-based salts makes it economically viable for large-bath industrial applications [3].

References

- [1] Hashmi et al., 'Studies on electrical double layer capacitor with a low-viscosity ionic liquid', Indian Academy of Sciences.

- [2] 'The effect of [EMIm]BF4/Li+ Ionic liquid on PEO-based solid polymer electrolyte membranes characteristics as lithium-ion batteries', NIScPR.

- [3] 'Ionic Liquids as Multidimensional Materials: A Review from Fundamentals to Applications', ACS Publications.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 133 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 131 of 133 companies with hazard statement code(s):;

H302 (94.66%): Harmful if swallowed [Warning Acute toxicity, oral];

H411 (64.12%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard